molecular formula C12H18N2 B3023048 2-(3-Methylpiperidin-1-yl)aniline CAS No. 252758-93-3

2-(3-Methylpiperidin-1-yl)aniline

Cat. No.: B3023048
CAS No.: 252758-93-3
M. Wt: 190.28 g/mol
InChI Key: ODFNRXOCZNMLRU-UHFFFAOYSA-N
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Description

2-(3-Methylpiperidin-1-yl)aniline is a chemical compound that has garnered significant interest in various fields of research due to its unique chemical structure and potential biological activities. This compound consists of a piperidine ring substituted with a methyl group at the third position and an aniline moiety, making it a valuable building block in organic synthesis and pharmaceutical research.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylpiperidin-1-yl)aniline typically involves the reaction of 3-methylpiperidine with aniline under specific conditions. One common method is the reductive amination of 3-methylpiperidine with aniline using a reducing agent such as sodium cyanoborohydride . Another approach involves the nucleophilic substitution of 3-methylpiperidine with aniline in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and efficient separation techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylpiperidin-1-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines.

    Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and various substituted aniline derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(3-Methylpiperidin-1-yl)aniline has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of biological pathways and as a potential lead compound for drug discovery.

    Medicine: Research into its pharmacological properties has shown potential for developing new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Methylpiperidin-1-yl)methyl]aniline: A similar compound with a methyl group attached to the aniline moiety.

    2-(3-Methylpiperidin-1-yl)carbonyl]aniline: Another derivative with a carbonyl group attached to the aniline moiety.

Uniqueness

2-(3-Methylpiperidin-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(3-methylpiperidin-1-yl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-10-5-4-8-14(9-10)12-7-3-2-6-11(12)13/h2-3,6-7,10H,4-5,8-9,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFNRXOCZNMLRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=CC=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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